molecular formula C16H19N3O3S B4498578 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Cat. No.: B4498578
M. Wt: 333.4 g/mol
InChI Key: VCLKDUSRBJYUAG-UHFFFAOYSA-N
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Description

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a pyridin-2-ylmethyl group and a methanesulfonamido group.

Preparation Methods

The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a pyridin-2-ylmethyl halide in the presence of a base.

    Introduction of the Methanesulfonamido Group: The methanesulfonamido group can be introduced through the reaction of the benzamide with methanesulfonyl chloride in the presence of a base.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the modulation of signaling pathways or the inhibition of enzyme activity.

Comparison with Similar Compounds

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridin-2-ylmethyl group and a methanesulfonamido group, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-methyl-4-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-10-13(7-8-15(12)19(2)23(3,21)22)16(20)18-11-14-6-4-5-9-17-14/h4-10H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLKDUSRBJYUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=N2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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